![molecular formula C21H24N2O3 B4289282 benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B4289282.png)
benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate is a compound that belongs to the pyrrolidine class of chemicals. It has been found to have numerous applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
Benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate works by inhibiting the activity of certain enzymes and proteins in the body. It does this by binding to the active site of the enzyme or protein and preventing it from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate can vary depending on the specific enzyme or protein being targeted. Some of the effects that have been observed include changes in membrane fluidity, alterations in ion channel activity, and changes in protein conformation. These effects can have a wide range of physiological consequences, including changes in cell signaling, alterations in neurotransmitter release, and changes in muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate in lab experiments is its specificity. Because it targets specific enzymes and proteins, it can be used to study the effects of drugs and other compounds on these targets in a highly controlled way. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are numerous future directions for research involving benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for producing this compound more efficiently. Another area of interest is the identification of new targets for this compound, which could lead to the discovery of new drugs and therapies. Finally, there is a need for more research into the long-term effects of benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate on the body, particularly with regard to its potential toxicity.
Scientific Research Applications
Benzyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}pyrrolidine-1-carboxylate has been found to have numerous applications in scientific research. It has been used as a tool for studying the mechanism of action of certain enzymes and proteins. It has also been used as a probe for studying the structure and function of biological membranes. In addition, it has been used as a pharmacological agent for studying the effects of certain drugs on the body.
properties
IUPAC Name |
benzyl 2-[(2,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-11-18(16(2)13-15)22-20(24)19-9-6-12-23(19)21(25)26-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBATUIZLNVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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